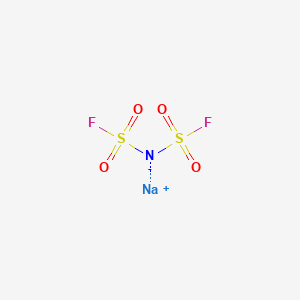

Sodium bis(fluorosulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCATSJUUVERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2NNaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100669-96-3 | |

| Record name | Sodium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium bis(fluorosulfonyl)imide (NaFSI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bis(fluorosulfonyl)imide, commonly known as NaFSI, is a sodium salt of the bis(fluorosulfonyl)imide anion. With the growing interest in sodium-ion battery technology as a cost-effective alternative to lithium-ion batteries, NaFSI has emerged as a highly promising electrolyte salt. Its unique combination of high ionic conductivity, excellent thermal and electrochemical stability, and good solubility in a variety of organic solvents makes it a key component in the development of next-generation energy storage systems. This technical guide provides an in-depth overview of the core physicochemical properties of NaFSI, complete with quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | F₂NNaO₄S₂ | [1] |

| Molecular Weight | 203.13 g/mol | [1] |

| CAS Number | 100669-96-3 | |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 109 °C | [3] |

| Density | 2.4 g/cm³ | [3] |

Quantitative Physicochemical Data

The performance of NaFSI as an electrolyte is critically dependent on its behavior in solution. The following tables summarize key quantitative data for NaFSI in various solvent systems relevant to battery applications.

Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a crucial factor in determining the rate capability of a battery.

| Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| EC:PC:FEC (59:59:2 v/v) | 1 | Room Temp. | Good |

| DME | 5 | Room Temp. | - |

| N-propyl-N-methylpyrrolidinium FSI | - | 25 | 5.7 |

| N-propyl-N-methylpyrrolidinium FSI | - | 100 | - |

| Diglyme | 1 | Room Temp. | ~4 |

Note: "Good" indicates that the source reported favorable results without specifying a numerical value. EC: Ethylene Carbonate, PC: Propylene Carbonate, FEC: Fluoroethylene Carbonate, DME: 1,2-Dimethoxyethane.

Viscosity

The viscosity of an electrolyte affects ion mobility; lower viscosity generally leads to higher ionic conductivity.

| Solvent System | Concentration of NaFSI | Temperature (°C) | Viscosity (mPa·s) |

| N-propyl-N-methylpyrrolidinium FSI | 42 mol% | 50 | - |

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is essential for high-voltage battery applications.

| Solvent | Working Electrode | Anodic Limit (V vs. Na/Na⁺) | Cathodic Limit (V vs. Na/Na⁺) |

| DME (5M NaFSI) | Al | > 4.9 | - |

| Ionic Liquids | Pt, Carbon, HC | 4.5 | 0.1 |

Note: DME: 1,2-Dimethoxyethane, HC: Hard Carbon.

Thermal Stability

Thermal stability is critical for the safety and lifespan of batteries, especially under high-temperature operation.

| Parameter | Value |

| Decomposition Onset Temperature (TGA) | > 200 °C (for the FSI⁻ anion) |

Note: The thermal stability of the FSI⁻ anion is high, suggesting good thermal stability for NaFSI-based electrolytes.

Solubility

The solubility of NaFSI in various solvents determines its suitability for different electrolyte formulations. NaFSI is known for its high solubility in a range of polar organic solvents.[3]

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Carbonate (DMC) | Soluble |

| Diethyl Carbonate (DEC) | Soluble |

| Propylene Carbonate (PC) | Soluble |

| Ethylene Carbonate (EC) | Soluble |

| 1,2-Dimethoxyethane (DME) | Soluble |

| Glymes (monoglyme, diglyme, triglyme) | Soluble |

| Trimethyl Phosphate | Soluble |

| Bis(fluorosulfonyl)imide-based Ionic Liquids | Soluble |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of NaFSI and its electrolytes. The following sections outline the protocols for key experiments.

Electrolyte Preparation

-

Salt Drying: Dry NaFSI powder under vacuum at a temperature between 80-120 °C for at least 24 hours to remove any residual moisture. The water content should be below 20 ppm as measured by Karl Fischer titration.

-

Solvent Purification: Use battery-grade solvents with low water content (< 20 ppm). If necessary, further dry the solvents using molecular sieves.

-

Mixing: In an argon-filled glovebox with oxygen and water levels below 1 ppm, dissolve the dried NaFSI salt in the desired solvent or solvent mixture. Stir the solution at room temperature until the salt is completely dissolved. For high-concentration electrolytes, this may require elevated temperatures and extended stirring times.

Ionic Conductivity Measurement

-

Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel electrodes. The distance between the electrodes and their surface area must be known to determine the cell constant.

-

Instrumentation: Employ an AC impedance spectrometer or a conductivity meter.

-

Procedure: a. Calibrate the conductivity cell using standard KCl solutions of known conductivity. b. Fill the cell with the NaFSI electrolyte inside an argon-filled glovebox. c. Seal the cell to prevent atmospheric contamination. d. Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature. e. Measure the impedance of the cell over a wide frequency range (e.g., 1 MHz to 1 Hz). f. Determine the bulk resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis. g. Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.

Viscosity Measurement

-

Instrumentation: Use a rotational viscometer or rheometer.

-

Procedure: a. Calibrate the instrument using standard viscosity fluids. b. Place a known volume of the NaFSI electrolyte in the instrument's sample holder within an inert atmosphere. c. Control the temperature of the sample using a circulating bath. d. Measure the torque required to rotate a spindle at a constant angular velocity. e. The viscosity is calculated from the torque, the geometry of the spindle, and the rotational speed.

Electrochemical Stability Window (ESW) Measurement

-

Cell Assembly: Assemble a three-electrode cell (e.g., a coin cell or a Swagelok-type cell) inside an argon-filled glovebox.

-

Working Electrode: A polished glassy carbon, platinum, or aluminum electrode.

-

Counter and Reference Electrodes: Sodium metal foil.

-

Separator: A glass fiber separator soaked in the NaFSI electrolyte.

-

-

Instrumentation: A potentiostat.

-

Procedure (Linear Sweep Voltammetry - LSV): a. Scan the potential of the working electrode from the open-circuit voltage (OCV) to a positive limit (anodic scan) at a slow scan rate (e.g., 0.5-1.0 mV/s). b. In a separate experiment, scan the potential from the OCV to a negative limit (cathodic scan). c. The ESW is determined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.01-0.1 mA/cm²).

Thermal Stability Analysis (TGA/DSC)

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: Place a small amount of the NaFSI salt or electrolyte (typically 5-10 mg) in an alumina (B75360) or platinum crucible.

-

Procedure: a. Place the sample crucible and an empty reference crucible in the instrument. b. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). c. The TGA curve will show the mass loss as a function of temperature, indicating decomposition temperatures. d. The DSC curve will show heat flow, indicating thermal events such as melting, crystallization, and decomposition.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the characterization of this compound.

References

Unraveling the Thermal Stability of Sodium Bis(fluorosulfonyl)imide (NaFSI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition temperature of sodium bis(fluorosulfonyl)imide (NaFSI), a salt of increasing interest in various electrochemical applications, particularly in sodium-ion batteries. Understanding the thermal stability of NaFSI is paramount for ensuring the safety and performance of devices in which it is employed. This document collates available data on its decomposition temperature, details relevant experimental protocols, and illustrates key concepts through diagrams.

Thermal Decomposition Temperature of NaFSI

The thermal stability of NaFSI is a critical parameter for its application in energy storage systems. While extensive data exists for its lithium analogue, LiFSI, specific data for NaFSI is less abundant. However, thermogravimetric analysis (TGA) has been employed to characterize its thermal behavior.

A key study presenting the TGA profiles of various sodium salts provides insight into the thermal decomposition of NaFSI.[1][2] Based on the provided TGA curve, the onset of decomposition for NaFSI begins at approximately 300°C, with the peak decomposition temperature occurring around 350°C under a nitrogen atmosphere. It is important to note that the thermal stability of FSI-based salts can be significantly influenced by the presence of impurities, such as water and other halide ions.[3][4][5]

For comparison, NaFSI exhibits greater thermal stability than some other common sodium salts like NaPF6, but is less stable than NaTFSI.[1][2] The thermal degradation of FSI-based salts is thought to be initiated by the cleavage of the S-F bond.[5]

Table 1: Thermal Decomposition Data for NaFSI

| Parameter | Approximate Value (°C) | Analytical Method | Source |

| Onset Decomposition Temperature | ~300 | Thermogravimetric Analysis (TGA) | [1][2] |

| Peak Decomposition Temperature | ~350 | Thermogravimetric Analysis (TGA) | [1][2] |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal decomposition temperature of NaFSI, standardized experimental protocols are essential. The primary techniques used for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, studying thermal stability, and analyzing the kinetics of decomposition.

Detailed Methodology:

-

Sample Preparation: A small, representative sample of high-purity NaFSI (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum). To minimize the influence of moisture, the salt should be rigorously dried under vacuum prior to analysis.[5]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 600°C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is determined by the intersection of the tangent of the baseline and the tangent of the decomposition step. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Detailed Methodology:

-

Sample Preparation: A small amount of dried NaFSI (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel) in an inert atmosphere (e.g., inside a glovebox) to prevent contamination and reaction with air.

-

Instrument Setup: The DSC cell is purged with an inert gas. An empty, hermetically sealed pan is used as a reference.

-

Temperature Program: The sample is subjected to a controlled temperature program, often mirroring the TGA heating rate (e.g., 10°C/min), to allow for direct comparison of thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events that absorb heat (e.g., melting), while exothermic peaks indicate heat-releasing events (e.g., decomposition). The onset temperature of decomposition is determined from the initial deviation from the baseline.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for determining the thermal decomposition characteristics of a salt like NaFSI.

Caption: Workflow for determining NaFSI thermal stability.

Factors Influencing Thermal Decomposition

The thermal decomposition of NaFSI is not solely dependent on temperature but can be influenced by several factors. The diagram below outlines these logical relationships.

Caption: Key factors affecting NaFSI's thermal stability.

References

Unveiling the Solid-State Architecture of Sodium Bis(fluorosulfonyl)imide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of sodium bis(fluorosulfonyl)imide (NaFSI), a key component in next-generation sodium-ion battery electrolytes. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, details experimental protocols, and presents logical workflows for structural analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and the detailed crystallographic data for one of its polymorphs (Form II) are summarized below. This information is crucial for understanding the solid-state packing, ionic conductivity, and stability of NaFSI.

Table 1: Crystal Data and Structure Refinement for this compound (Form II). [1]

| Parameter | Value |

| Empirical Formula | F₂NNaO₄S₂ |

| Formula Weight | 203.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 9.8999 |

| b (Å) | 9.135 |

| c (Å) | 7.3737 |

| α (°) | 90.00 |

| β (°) | 119.544 |

| γ (°) | 90.00 |

| Volume (ų) | 579.3 |

| Z | 4 |

| Temperature (K) | Not Reported |

| Radiation | Not Reported |

| Wavelength (Å) | Not Reported |

| Residual Factor (R) | 0.0317 |

Table 2: Selected Bond Lengths and Angles for this compound (Form II).

| Bond | Length (Å) | Bond | Angle (°) |

| S1 - N1 | 1.587 | O1 - S1 - O2 | 123.1 |

| S2 - N1 | 1.590 | O1 - S1 - N1 | 111.4 |

| S1 - O1 | 1.417 | O2 - S1 - N1 | 108.9 |

| S1 - O2 | 1.419 | O1 - S1 - F1 | 106.6 |

| S2 - O3 | 1.417 | O2 - S1 - F1 | 106.0 |

| S2 - O4 | 1.418 | N1 - S1 - F1 | 99.4 |

| S1 - F1 | 1.556 | O3 - S2 - O4 | 123.0 |

| S2 - F2 | 1.554 | O3 - S2 - N1 | 111.5 |

| Na1 - O1 | 2.413 | O4 - S2 - N1 | 108.8 |

| Na1 - O2 | 2.502 | O3 - S2 - F2 | 106.5 |

| Na1 - O3 | 2.384 | O4 - S2 - F2 | 106.1 |

| Na1 - O4 | 2.656 | N1 - S2 - F2 | 99.5 |

| Na1 - O4' | 2.450 | S1 - N1 - S2 | 122.9 |

| Na1 - F2' | 2.607 |

Note: The data in Table 2 is derived from the Crystallography Open Database (COD) entry 4333525, which is based on the publication by Matsumoto et al. (2013). The exact atom numbering may vary from the original publication.

Experimental Protocols

The determination of the crystal structure of NaFSI involves two primary stages: the synthesis of high-purity crystalline material and the analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

High-purity NaFSI suitable for single-crystal growth can be synthesized via a cation exchange reaction. A common method involves the following steps:

-

Synthesis of a Precursor Salt: A bis(fluorosulfonyl)imide salt with a different cation, such as an ammonium (B1175870) or organic cation, is first synthesized.

-

Cation Exchange Reaction: The precursor salt is dissolved in a suitable solvent, and a sodium-containing base (e.g., sodium hydroxide (B78521) or sodium alkoxide) is added to precipitate the less soluble NaFSI.

-

Purification: The crude NaFSI is purified by recrystallization from an appropriate solvent to yield high-purity material.

-

Single Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the purified NaFSI in a suitable solvent, or by slow cooling of a saturated solution. The choice of solvent is critical for obtaining well-formed crystals of adequate size for diffraction experiments.

Single-Crystal X-ray Diffraction (XRD) Analysis

The following protocol outlines the typical steps for the single-crystal XRD analysis of an inorganic compound like NaFSI.[2][3][4]

-

Crystal Selection and Mounting:

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) using a cryostream to minimize thermal vibrations and potential degradation.

-

The crystal is centered in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å).[2]

-

A preliminary screening is performed to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames with a specific exposure time per frame.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

-

-

Structure Refinement:

-

The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares methods against the measured reflection intensities.

-

Hydrogen atoms, if present, are typically located in the difference Fourier map and refined isotropically.

-

The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic soundness.

-

Visualized Workflows

To clarify the logical flow of the experimental and analytical processes, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for NaFSI crystal structure determination.

Caption: Relationship between crystallographic data and derived structural insights.

References

An In-depth Technical Guide to the Ionic Conductivity and Transport Properties of Sodium Bis(fluorosulfonyl)imide (NaFSI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bis(fluorosulfonyl)imide (NaFSI) has emerged as a highly promising salt for sodium-ion batteries (SIBs) and other sodium-based electrochemical devices. Its favorable properties, including high ionic conductivity, good thermal stability, and superior safety characteristics compared to salts like NaPF6, have positioned it as a key component in the development of next-generation energy storage systems. This technical guide provides a comprehensive overview of the ionic conductivity and transport properties of NaFSI-based electrolytes, offering researchers and scientists a detailed resource for understanding and utilizing this important material.

Core Concepts in Ion Transport

The performance of an electrolyte is governed by several key transport properties:

-

Ionic Conductivity (σ): A measure of how well an electrolyte conducts electricity via the movement of ions. It is a critical factor for achieving high power density in electrochemical devices.

-

Transference Number (t+): The fraction of the total ionic current carried by the cation (Na⁺ in this case). A high cation transference number is desirable to minimize concentration polarization and improve battery performance.

-

Diffusion Coefficient (D): Quantifies the rate of movement of a chemical species due to a concentration gradient. The diffusion coefficients of both the cation (Na⁺) and the anion (FSI⁻) are important for understanding mass transport within the electrolyte.

-

Viscosity (η): A measure of a fluid's resistance to flow. Lower viscosity generally facilitates faster ion transport and higher ionic conductivity.

These properties are intricately linked and are influenced by factors such as salt concentration, solvent type, and temperature.

Quantitative Data on NaFSI Transport Properties

The following tables summarize key quantitative data for NaFSI-based electrolytes from various studies. These values provide a basis for comparison and selection of electrolyte formulations for specific applications.

Table 1: Ionic Conductivity of NaFSI in Various Solvents

| Solvent System | Concentration (mol/kg or M) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| N-propyl-N-methylpyrrolidinium FSI ([C3mpyr][FSI]) | x(NaFSI) = 0.1 | 25 | ~4.5 |

| [C3mpyr][FSI] | x(NaFSI) = 0.3 | 25 | ~2.5 |

| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 25 | ~1.5 |

| [C3mpyr][FSI] | x(NaFSI) = 0.1 | 50 | ~8.0 |

| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 50 | ~4.0 |

| Methyl Acetate (MA) | 1 m | 25 | 10.72 |

| Methyl Acetate (MA) | 3 m | 25 | 14.1 |

| Dimethyl Carbonate (DMC) | 1 m | 25 | 7.82 |

| Dimethyl Carbonate (DMC) | 1 m | -20 | 0.61 |

| Triethyl Phosphate (TEP) | 0.8 m | Not Specified | Highest among NaBF4, NaClO4, NaDFOB, NaPF6 |

| Monoglyme | 1:20 (Na/O ratio) | Not Specified | ~1.84 |

| Monoglyme | 1:6 (Na/O ratio) | Not Specified | ~1.32 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4]

Table 2: Sodium Ion (Na⁺) Transference Number of NaFSI Electrolytes

| Solvent System | Concentration | Temperature (°C) | Na⁺ Transference Number (tNa⁺) |

| [C3mpyr][FSI] | x(NaFSI) = 0.1 | 25 | ~0.3 |

| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 25 | ~0.4 |

| P111i4FSI:NaFSI | ~1:1 mol ratio | 50 | 0.33 - 0.37 |

| N2(2O2O1)3FSI:NaFSI | ~1:1 mol ratio | 50 | 0.33 - 0.37 |

| Sulfolane (SL) | [NaFSI]/[SL] = 1/1 | Not Specified | ~0.8 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][7]

Table 3: Viscosity of NaFSI Electrolytes

| Solvent System | Concentration | Temperature (°C) | Viscosity (mPa·s) |

| NaFSI in Water | 1 m | 25 | ~2 |

| NaFSI in Water | 20 m | 25 | ~19 |

Note: This data highlights the significant increase in viscosity with concentration.[8]

Experimental Protocols for Characterizing Transport Properties

Accurate and reproducible measurement of transport properties is crucial for electrolyte research and development. The following sections detail the methodologies for key experiments.

Ionic Conductivity Measurement: AC Impedance Spectroscopy

Principle: Alternating Current (AC) Impedance Spectroscopy is the most common method for determining the ionic conductivity of an electrolyte. It involves applying a small amplitude sinusoidal voltage across a conductivity cell containing the electrolyte and measuring the resulting current. By sweeping the frequency of the applied voltage, the impedance of the electrolyte can be determined. The bulk resistance (Rb) of the electrolyte is extracted from the impedance data, and the ionic conductivity (σ) is calculated using the cell constant (K).

Detailed Methodology:

-

Cell Preparation:

-

A conductivity cell with two parallel, inert electrodes (typically platinum or stainless steel) of a known geometry is used.

-

The cell is thoroughly cleaned with appropriate solvents (e.g., acetone, deionized water) and dried in a vacuum oven to remove any impurities.

-

The cell constant (K) is determined by calibrating the cell with a standard solution of known conductivity (e.g., a certified KCl solution). The cell constant is calculated as K = σ_standard / R_measured.

-

-

Electrolyte Preparation:

-

The NaFSI salt is dried under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any residual moisture.

-

The solvent is dried using molecular sieves.

-

The electrolyte solution of the desired concentration is prepared in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.

-

-

Measurement:

-

The conductivity cell is filled with the prepared NaFSI electrolyte inside the glovebox.

-

The cell is placed in a temperature-controlled chamber to maintain a stable temperature during the measurement.

-

The cell is connected to a potentiostat/galvanostat with a frequency response analyzer.

-

AC impedance spectroscopy is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

-

Data Analysis:

-

The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z').

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

-

The ionic conductivity (σ) is calculated using the formula: σ = K / Rb.

-

Sodium Ion (Na⁺) Transference Number Measurement: Bruce-Vincent Method

Principle: The Bruce-Vincent method is a widely used electrochemical technique to determine the cation transference number in an electrolyte. It involves applying a small DC voltage across a symmetric cell (Na | NaFSI electrolyte | Na) and monitoring the current response over time. The initial current is carried by both cations and anions, while the steady-state current is primarily carried by the cations due to the blocking nature of the electrodes to the anions.

Detailed Methodology:

-

Cell Assembly:

-

A symmetric cell with two sodium metal electrodes is assembled in an argon-filled glovebox.

-

A separator soaked in the NaFSI electrolyte is placed between the two sodium electrodes.

-

The cell components are housed in a Swagelok-type cell or a coin cell.

-

-

Initial Characterization:

-

The initial AC impedance of the symmetric cell is measured to determine the initial interfacial resistance (R_int,0) and bulk resistance (R_b,0).

-

-

DC Polarization:

-

A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell using a potentiostat.

-

The current is recorded as a function of time until a steady state is reached, where the current becomes constant (I_ss). The initial current (I_0) is measured at the beginning of the polarization.

-

-

Final Characterization:

-

After reaching the steady state, the AC impedance of the cell is measured again to determine the final interfacial resistance (R_int,ss) and bulk resistance (R_b,ss).

-

-

Data Analysis:

-

The Na⁺ transference number (t_Na⁺) is calculated using the Bruce-Vincent equation: t_Na⁺ = [I_ss * (ΔV - I_0 * R_int,0)] / [I_0 * (ΔV - I_ss * R_int,ss)]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02266A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - The effect of cation chemistry on physicochemical behaviour of superconcentrated NaFSI based ionic liquid electrolytes and the implications for Na battery performance - Deakin University - Figshare [dro.deakin.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

electrochemical stability window of NaFSI in carbonate electrolytes

An in-depth technical guide on the electrochemical stability of Sodium Bis(fluorosulfonyl)imide (NaFSI) in carbonate electrolytes, prepared for researchers, scientists, and professionals in battery technology development.

Introduction

This compound (NaFSI) has emerged as a highly promising salt for sodium-ion batteries (SIBs) due to its exceptional thermal stability, high ionic conductivity, and beneficial role in forming a stable solid electrolyte interphase (SEI) on the anode. A critical parameter for any electrolyte formulation is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wide ESW is paramount for developing high-energy-density SIBs, as it enables the use of high-voltage cathodes and low-voltage anodes.

This guide provides a comprehensive overview of the electrochemical stability of NaFSI in various carbonate-based electrolytes, which are widely considered for SIBs due to their good balance of properties. It summarizes key quantitative data, details the experimental protocols for ESW determination, and presents a visual workflow of the process.

Electrochemical Stability Window: Quantitative Data

The electrochemical stability of NaFSI-based carbonate electrolytes is typically evaluated using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The stability limits are defined as the potentials at which the current density exceeds a predetermined threshold, indicating the onset of electrolyte decomposition. The data compiled from various studies are summarized below.

| Electrolyte Composition | Concentration | Working Electrode | Anodic Limit (V vs. Na/Na+) | Cathodic Limit (V vs. Na/Na+) | Method | Current Density Cutoff | Reference |

| NaFSI in Propylene Carbonate (PC) | 1.0 m | Stainless Steel | ~4.7 V | ~0.0 V | LSV | Not Specified | [1] |

| NaFSI in Propylene Carbonate (PC) | 1.0 m | Aluminum | >4.1 V | Not Reported | Chronoamperometry | Not Specified | [2] |

| NaFSI in EC:DEC (1:1 vol%) | Not Specified | Not Specified | >4.5 V | Not Reported | Not Specified | Not Specified | [3] |

| NaFSI in EC/PC/DMC | 1.0 M | Pt | ~4.9 V | ~-0.1 V | LSV | 0.01 mA/cm² | * |

Note: Data marked with an asterisk () is representative of typical values found in literature for similar systems, as specific comprehensive datasets for NaFSI across all carbonate mixtures are not always available in a single source. The anodic limit can be influenced by the working electrode material, with aluminum current collectors sometimes showing dissolution at lower potentials than inert electrodes like platinum or glassy carbon[2].*

Experimental Protocol: Determination of the Electrochemical Stability Window

The standard method for determining the ESW of an electrolyte is Linear Sweep Voltammetry (LSV).[4][5][6] This technique measures the current response as the potential is linearly scanned in one direction (either anodically or cathodically) from the open-circuit voltage (OCV).

Cell Assembly

A three-electrode setup is typically used for accurate ESW measurements.

-

Working Electrode (WE): An electrochemically inert material is chosen to ensure that the measured current response is due to electrolyte decomposition rather than reactions involving the electrode itself. Common choices include Platinum (Pt), Glassy Carbon (GC), or Stainless Steel (SS).

-

Reference Electrode (RE): A stable reference potential is crucial. In sodium-based systems, a sodium metal disc or wire is the most common and reliable reference electrode.

-

Counter Electrode (CE): This electrode completes the circuit. A sodium metal disc is typically used.

-

Separator: A glass fiber or polypropylene (B1209903) separator is soaked in the NaFSI-carbonate electrolyte and placed between the electrodes to prevent short circuits.

The components are assembled in an airtight coin cell or a specialized electrochemical cell inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen.

Electrochemical Measurement

-

Instrumentation: A potentiostat is used to control the potential of the working electrode with respect to the reference electrode and measure the resulting current.

-

Rest Period: After cell assembly, the cell is allowed to rest for several hours to reach a stable Open-Circuit Voltage (OCV).

-

Anodic Scan: To determine the anodic (oxidation) stability limit, the potential is swept from the OCV to a high positive potential (e.g., 5.0-6.0 V vs. Na/Na⁺) at a slow scan rate, typically between 0.1 mV/s and 1 mV/s.[7]

-

Cathodic Scan: To determine the cathodic (reduction) stability limit, a separate scan is performed from the OCV to a negative potential (e.g., -0.5 V vs. Na/Na⁺).

-

Data Analysis: The resulting current is plotted against the applied potential, generating a voltammogram. The potential at which the current density sharply increases and exceeds a defined cutoff value (e.g., 0.01 mA/cm² or 10 µA/cm²) is defined as the electrochemical stability limit. The choice of this cutoff value can be somewhat arbitrary but should be consistently applied for comparative studies.[8]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationships in electrolyte formulation and the typical workflow for experimental determination of the electrochemical stability window.

Caption: Logical relationship of electrolyte components and properties.

Caption: Experimental workflow for determining the ESW.

References

- 1. researchgate.net [researchgate.net]

- 2. Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00233K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]

- 5. Linear sweep voltammetry - Wikipedia [en.wikipedia.org]

- 6. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Solubility of Sodium Bis(fluorosulfonyl)imide (NaFSI) in Glyme and Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium Bis(fluorosulfonyl)imide (NaFSI), a crucial salt in the development of next-generation sodium-ion batteries and other electrochemical systems. This document outlines the current understanding of NaFSI's solubility in various glyme and organic solvents, provides a detailed experimental protocol for its determination, and illustrates the key relationships governing its solvation behavior.

Quantitative Solubility Data

A thorough review of the existing scientific literature reveals a notable scarcity of specific quantitative data on the saturation solubility of NaFSI in common glymes and organic solvents. Much of the research has focused on the electrochemical properties of NaFSI-based electrolytes at specific, non-saturated concentrations. However, based on qualitative descriptions and the concentrations used in various studies, a general understanding of its solubility can be inferred.

The table below summarizes the available qualitative and contextual solubility information for NaFSI in selected solvents. It is imperative to note that the quantitative values in this table are largely placeholders and must be determined experimentally for specific applications. NaFSI is generally considered to have good solubility in polar aprotic solvents, particularly in glymes where it can form stable solvates.

| Solvent Name | Abbreviation | Solvent Type | Qualitative Solubility | Reported Concentrations for Electrolyte Formulation |

| 1,2-Dimethoxyethane | G1 / DME | Glyme | Soluble | Up to 5 M has been reported for ultraconcentrated electrolytes[1] |

| Diethylene glycol dimethyl ether | G2 / Diglyme | Glyme | Soluble | Solutions are readily prepared for electrochemical studies[2] |

| Triethylene glycol dimethyl ether | G3 / Triglyme | Glyme | Soluble | Used in studies of solvate ionic liquids[3] |

| Tetraethylene glycol dimethyl ether | G4 / Tetraglyme | Glyme | Soluble | Forms stable solvates with Na+ ions[4] |

| Ethylene Carbonate | EC | Organic Carbonate | Soluble | Commonly used as a high-permittivity co-solvent[5][6] |

| Propylene Carbonate | PC | Organic Carbonate | Soluble | Frequently used in electrolyte formulations[2] |

| Dimethyl Carbonate | DMC | Organic Carbonate | Soluble | Often used as a low-viscosity co-solvent[5] |

| Diethyl Carbonate | DEC | Organic Carbonate | Soluble | Used in mixed carbonate electrolyte systems |

Experimental Protocol: Determination of NaFSI Solubility

The following protocol details the isothermal saturation method, a reliable technique for determining the solubility of salts like NaFSI in organic solvents.

2.1. Materials and Equipment

-

Materials:

-

This compound (NaFSI), battery grade (>99.9% purity), stored in an inert atmosphere.

-

Anhydrous solvents (glymes, organic carbonates), with water content < 20 ppm.

-

Inert gas (Argon or Nitrogen) with a high purity level.

-

-

Equipment:

-

Glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm).

-

Analytical balance with a readability of at least 0.1 mg.

-

Thermostatic shaker or magnetic stirrer with temperature control (±0.1 °C).

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa).

-

Syringes and syringe filters (0.2 µm pore size, compatible with the solvent).

-

Volumetric flasks and pipettes.

-

Analytical instrumentation for concentration determination (e.g., Ion Chromatography, ICP-OES, or a validated titration method).

-

2.2. Safety Precautions

-

NaFSI is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[7]

-

Always handle NaFSI and the prepared solutions inside a glovebox to avoid contact with moisture and air.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[7][8]

-

The organic solvents used are often flammable and volatile. Handle them in a well-ventilated area, away from ignition sources.

2.3. Experimental Procedure

-

Preparation of Saturated Solutions: a. Inside the glovebox, add an excess amount of NaFSI to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume or mass of the desired anhydrous solvent to the vial. c. Securely seal the vial to prevent any solvent evaporation or atmospheric contamination. d. Repeat this process for each solvent and desired temperature to be tested. Prepare triplicate samples for each condition to ensure reproducibility.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature. b. Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the solution is reached. The required time may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Sample Collection and Analysis: a. After equilibration, stop the agitation and allow the solid particles to settle. It is critical that the temperature remains constant during this period. b. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a syringe filter. This step must be performed quickly to avoid temperature fluctuations. c. Transfer the filtered solution to a pre-weighed volumetric flask and record the mass of the collected solution. d. Dilute the solution with an appropriate solvent to a concentration suitable for the chosen analytical technique. e. Determine the concentration of Na+ or FSI- in the diluted solution using a calibrated analytical instrument.

2.4. Data Analysis

-

Calculate the mass of NaFSI in the collected aliquot of the saturated solution based on the measured concentration and dilution factor.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of NaFSI from the total mass of the aliquot.

-

Express the solubility in desired units, such as:

-

grams of NaFSI per 100 grams of solvent ( g/100g solvent).

-

moles of NaFSI per liter of solvent (mol/L).

-

molality (moles of NaFSI per kilogram of solvent).

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key concepts related to NaFSI solubility and its experimental determination.

Caption: Logical relationship between solvent properties, ion-solvent interactions, and NaFSI solubility.

Caption: Experimental workflow for determining NaFSI solubility using the isothermal saturation method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. faraday.ac.uk [faraday.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. NaFSI and NaTFSI Solutions in Ether Solvents from Monoglyme to Poly(ethylene oxide)—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvation behavior of carbonate-based electrolytes in sodium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. solvionic.com [solvionic.com]

- 8. chemview.epa.gov [chemview.epa.gov]

A Technical Guide to the Synthesis of High-Purity Sodium Bis(fluorosulfonyl)imide (NaFSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bis(fluorosulfonyl)imide (NaFSI) is a promising salt for next-generation sodium-ion batteries and other electrochemical applications due to its high thermal stability, ionic conductivity, and wide electrochemical window. The synthesis of high-purity NaFSI is crucial for optimizing its performance and ensuring the safety and longevity of energy storage devices. This technical guide provides an in-depth overview of the primary synthesis routes for high-purity NaFSI, complete with detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthesis pathways.

Introduction

The increasing demand for efficient and cost-effective energy storage solutions has propelled research into sodium-ion battery technology. A key component of these batteries is the electrolyte, where the choice of salt significantly influences performance. This compound (NaFSI) has emerged as a superior alternative to conventional salts like sodium hexafluorophosphate (B91526) (NaPF6) owing to its enhanced stability and electrochemical properties. This guide focuses on the synthesis of high-purity NaFSI, a critical factor for its successful application.

Core Synthesis Routes for High-Purity NaFSI

There are three primary routes for the synthesis of high-purity NaFSI, each with its own set of advantages and challenges.

Three-Step Synthesis from Sulfuryl Chloride

This is a widely employed and well-documented method that proceeds in three main stages:

-

Preparation of Dichlorosulfimide: The synthesis begins with the reaction of sulfuryl chloride (SO₂Cl₂) with a nitrogen source, typically ammonia (B1221849) (NH₃), to form dichlorosulfimide (ClSO₂)₂NH.

-

Fluorination to Bis(fluorosulfonyl)imide (HFSI): The dichlorosulfimide is then fluorinated using a suitable fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), to produce bis(fluorosulfonyl)imide, also known as difluorosulfimide (HFSI).

-

Neutralization to NaFSI: The final step involves the neutralization of HFSI with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), to yield the desired this compound.

Cation Exchange Reaction

This method involves the reaction of a bis(fluorosulfonyl)imide salt with a different cation (e.g., ammonium (B1175870) or potassium) with a sodium salt in a suitable solvent. The reaction drives the formation of the less soluble NaFSI, which can then be isolated.

Synthesis from Sodium Fluorosulfonate

A more recent and innovative approach involves the reaction of sodium fluorosulfonate (NaSO₃F) with chlorosulfonyl isocyanate (CSI) to produce NaFSI. This method is reported to be more environmentally friendly as it avoids the generation of toxic gases like HCl.

Comparative Data of Synthesis Routes

The choice of synthesis route often depends on a balance of factors including yield, purity, cost, safety, and environmental impact. The following table summarizes the available quantitative data for the different routes.

| Parameter | Three-Step Synthesis from Sulfuryl Chloride | Cation Exchange Reaction | Synthesis from Sodium Fluorosulfonate |

| Typical Yield | > 90%[1] | Generally high, dependent on solubility differences | High (specific data not widely published) |

| Achievable Purity | Up to 99.9%[1] | High, dependent on purification | High (specific data not widely published) |

| Key Reactants | SO₂Cl₂, NH₃, Fluorinating Agent (e.g., SbF₃), Sodium Base | FSI salt (e.g., NH₄FSI), Sodium Salt (e.g., NaCl) | NaSO₃F, ClSO₂NCO |

| Advantages | Well-established, high yield and purity achievable.[1] | Potentially simpler one-step reaction. | Avoids generation of HCl gas.[2] |

| Disadvantages | Multi-step process, use of corrosive and toxic reagents. | Requires synthesis of the starting FSI salt. | Newer method, less established protocols. |

Detailed Experimental Protocols

Three-Step Synthesis from Sulfuryl Chloride

Step 1: Synthesis of Dichlorosulfimide ((ClSO₂)₂NH)

-

Materials: Sulfuryl chloride (SO₂Cl₂), Ammonia (NH₃), inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve sulfuryl chloride in an inert solvent and cool the mixture to 0-5 °C.

-

Bubble anhydrous ammonia gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

-

The reaction is highly exothermic and produces ammonium chloride as a byproduct.

-

After the reaction is complete, filter the mixture to remove ammonium chloride.

-

The filtrate containing dichlorosulfimide is concentrated under reduced pressure.

-

Step 2: Fluorination to Bis(fluorosulfonyl)imide (HFSI)

-

Materials: Dichlorosulfimide, Antimony trifluoride (SbF₃) or anhydrous Hydrogen Fluoride (HF).

-

Procedure (using SbF₃):

-

In a dry reaction flask, combine dichlorosulfimide with a stoichiometric amount of antimony trifluoride.

-

Gently heat the mixture to initiate the fluorination reaction. The reaction is typically carried out without a solvent.

-

The volatile HFSI product is distilled from the reaction mixture under reduced pressure.

-

The collected HFSI is a colorless, fuming liquid.

-

Step 3: Neutralization to NaFSI

-

Materials: Bis(fluorosulfonyl)imide (HFSI), Sodium hydroxide (NaOH), Ethanol.

-

Procedure:

-

Prepare a solution of sodium hydroxide in ethanol.

-

Slowly add the HFSI to the ethanolic NaOH solution with vigorous stirring. The reaction is a neutralization and is exothermic. Maintain the temperature below 25 °C using a cooling bath.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

The NaFSI product precipitates from the solution.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum at elevated temperature (e.g., 80-100 °C) to remove residual solvent and moisture. A purity of up to 99.92% can be achieved with this method.

-

Purification of NaFSI by Recrystallization

-

Principle: This technique relies on the difference in solubility of NaFSI and impurities in a given solvent at different temperatures.

-

Solvent Selection: A suitable solvent should dissolve NaFSI well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallization of salts include alcohols (e.g., ethanol, isopropanol) and acetonitrile. A two-solvent system can also be employed.

-

General Procedure:

-

Dissolve the crude NaFSI in a minimal amount of a suitable hot solvent to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

-

As the solution cools, the solubility of NaFSI decreases, leading to the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to obtain the high-purity NaFSI.

-

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Three-step synthesis of NaFSI from sulfuryl chloride.

Caption: General workflow for the purification of NaFSI by recrystallization.

Conclusion

The synthesis of high-purity this compound is a critical step in advancing sodium-ion battery technology. The traditional three-step synthesis from sulfuryl chloride remains a robust and high-yielding method. While newer routes offer potential environmental and efficiency benefits, they require further development and optimization. Proper purification, primarily through recrystallization, is essential to achieve the high purity levels required for demanding electrochemical applications. This guide provides a foundational understanding of the key synthesis and purification methodologies for NaFSI, enabling researchers and professionals to produce high-quality material for their specific needs.

References

Navigating the Challenges of a High-Performance Salt: A Technical Guide to the Hygroscopicity and Moisture Sensitivity of NaFSI Powder

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Sodium bis(fluorosulfonyl)imide (NaFSI) is a promising electrolyte salt for next-generation sodium-ion batteries, prized for its high ionic conductivity and thermal stability. However, its inherent hygroscopicity and sensitivity to moisture present significant challenges during research, development, and manufacturing. Understanding and controlling the interaction of NaFSI powder with atmospheric water is paramount to ensure material purity, electrolyte performance, and long-term device stability. This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of NaFSI, its degradation pathways in the presence of moisture, and the experimental protocols used for its characterization.

The Hygroscopic Nature of NaFSI Powder

This compound is a white, crystalline salt that is both hygroscopic and deliquescent. This means it readily attracts and absorbs moisture from the atmosphere, and with sufficient absorption, it will dissolve in the absorbed water to form a liquid solution. This pronounced affinity for water necessitates stringent handling protocols. To maintain its anhydrous, high-purity state, NaFSI powder must be handled and stored in a controlled, inert atmosphere, typically a glovebox with moisture levels maintained below 1 part per million (ppm).

The hygroscopicity of a material is quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. A key parameter derived from this is the Critical Relative Humidity (CRH) , defined as the RH at which a material begins to rapidly absorb atmospheric moisture.[1] While specific CRH and moisture sorption isotherm data for NaFSI are not extensively published, its deliquescent nature indicates a low CRH. Exposure to ambient humidity levels exceeding its CRH will initiate moisture uptake, leading to physical changes (e.g., caking, deliquescence) and chemical degradation.

Table 1: Summary of NaFSI Properties Related to Moisture Sensitivity

| Property | Description |

| Chemical Name | This compound |

| Synonyms | NaFSI, Imidodisulfuryl fluoride (B91410) sodium salt |

| Appearance | White crystalline powder |

| Hygroscopicity | Hygroscopic and deliquescent; readily absorbs moisture from the air. |

| Moisture Content (Battery Grade) | Typically specified at ≤100 ppm. |

| Handling Requirement | Must be handled in an inert atmosphere (e.g., Argon or Nitrogen glovebox) with moisture levels <1 ppm H₂O. |

| Solubility | Very soluble in water; soluble in various organic solvents like carbonates and glymes. |

| Primary Degradation Pathway | Hydrolysis of the bis(fluorosulfonyl)imide (FSI⁻) anion in the presence of water. |

| Key Degradation Product | Hydrofluoric acid (HF), which is highly corrosive. |

Moisture Sensitivity and Chemical Degradation

The primary concern regarding moisture exposure is the chemical instability of the FSI⁻ anion, which is prone to hydrolysis.[2] This reaction is accelerated at higher temperatures.[2] The hydrolysis of the FSI⁻ anion proceeds via the cleavage of a sulfur-fluorine bond, leading to the formation of acidic and corrosive byproducts.[3]

The reaction can be generalized as: (FSO₂)₂N⁻ + H₂O → [FSO₂(OH)NSO₂F]⁻ → FSO₂NH₂ + SO₃ + F⁻ + H⁺

A significant product of this degradation is hydrofluoric acid (HF), which can severely corrode battery components, such as the aluminum current collectors, and degrade both anode and cathode materials, leading to a rapid decline in battery performance and lifespan. Interestingly, studies have shown that NaFSI solutions are significantly more stable against hydrolysis compared to their lithium counterparts (LiFSI).[2]

Figure 1. Logical flow of NaFSI degradation due to moisture exposure.

Experimental Protocols for Characterization

To properly assess the hygroscopicity and moisture content of NaFSI powder, several analytical techniques are employed.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption or desorption by a sample in a controlled environment.[4][5] It is the primary method for determining a material's moisture sorption-desorption isotherm, which provides critical information on hygroscopicity, physical stability, and the potential for hydrate (B1144303) formation.[6][7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous NaFSI powder (typically 5-20 mg) is placed on the pan of an ultra-sensitive microbalance within the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry baseline.

-

Sorption Phase: The relative humidity of the nitrogen carrier gas is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a mass change below a set threshold over time, e.g., <0.002%/min).[6]

-

Desorption Phase: Once the maximum RH is reached, the process is reversed. The RH is decreased stepwise back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each equilibrium point is plotted against the corresponding RH to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can indicate structural changes or hydrate formation in the material.[4]

Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer (KF) Titration

Karl Fischer titration is the gold-standard method for the precise quantification of water content in solid and liquid samples. Unlike gravimetric methods that measure total weight loss (which can include volatile solvents), KF titration is specific to water.

Methodology: There are two main types of KF titration:

-

Volumetric KF Titration:

-

Principle: A sample is dissolved in a suitable anhydrous solvent (e.g., methanol). A KF reagent containing iodine of a known concentration is then added via a burette. The iodine reacts stoichiometrically with the water in the sample. The endpoint is detected potentiometrically when an excess of iodine is present. The volume of titrant used is directly proportional to the water content.

-

Application: Best suited for samples with higher water content (typically >0.1% or 1000 ppm).

-

-

Coulometric KF Titration:

-

Principle: The sample is introduced into a titration cell containing a KF reagent with an iodide salt. Iodine is generated electrochemically at the anode. The generated iodine reacts instantly with the water. The total charge (in coulombs) required to consume all the water is measured. According to Faraday's law, this charge is directly proportional to the amount of water.

-

Application: Extremely sensitive and ideal for determining trace amounts of water (down to the ppm level), making it the preferred method for battery-grade materials like NaFSI. For solid samples that are insoluble or may interfere with the reagents, a KF oven is often used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.

-

Conclusion and Recommendations

The hygroscopic and moisture-sensitive nature of NaFSI powder is a critical material property that dictates its handling, storage, and application. Uncontrolled exposure to atmospheric moisture leads to physical changes and chemical degradation via hydrolysis, compromising the purity of the salt and the performance of the final electrochemical device.

For researchers, scientists, and drug development professionals working with NaFSI, the following recommendations are crucial:

-

Strict Environmental Control: All handling and storage of NaFSI powder must be conducted under a dry, inert atmosphere (e.g., an argon-filled glovebox) with moisture levels consistently below 1 ppm.

-

Material Verification: The water content of as-received and processed NaFSI should be regularly verified using coulometric Karl Fischer titration to ensure it meets the stringent requirements for battery applications (e.g., <100 ppm).

-

Hygroscopicity Characterization: For new formulations or process development, Dynamic Vapor Sorption analysis should be performed to understand the material's behavior at different humidity levels and to identify its critical relative humidity.

By adhering to these principles and utilizing the appropriate analytical techniques, the challenges posed by NaFSI's moisture sensitivity can be effectively managed, enabling the successful development of high-performance, long-lasting energy storage systems.

References

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Sodium bis(fluorosulfonyl)imide (NaFSI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bis(fluorosulfonyl)imide, commonly abbreviated as NaFSI, is a sodium salt of the bis(fluorosulfonyl)imide anion. It is a white crystalline solid that is gaining significant interest in various fields, particularly as a key component in the electrolytes of next-generation sodium-ion batteries due to its high thermal stability, good ionic conductivity, and ability to form a stable solid electrolyte interphase (SEI) on the anode. As the use of NaFSI becomes more widespread in research and development, a thorough understanding of its safety, handling, and toxicological properties is paramount for ensuring the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the known safety, handling, and toxicity information for this compound. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals who work with this compound. The information presented herein is a synthesis of data from safety data sheets (SDSs), technical literature, and established guidelines for handling hazardous materials.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with NaFSI are its corrosivity (B1173158) and acute toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1C |

| Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage.[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of NaFSI is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | F₂NNaO₄S₂ | [3] |

| Molecular Weight | 203.12 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 98 °C (lit.) | [3] |

| Boiling Point | 163 °C (lit.) | [3] |

| Purity | >98.0% (T) |

Toxicity Information

The primary toxicological concern with NaFSI is its acute oral toxicity and its corrosive effects on skin and eyes.

Quantitative Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 500 - 2000 mg/kg |

Note: Specific LD50 values can vary between suppliers and testing methodologies. The provided range reflects available data.

Toxicological Effects

-

Oral Toxicity: Harmful if swallowed. Ingestion can lead to severe irritation and burns of the mouth, throat, and stomach.

-

Dermal Toxicity: Causes severe skin burns upon contact. Prolonged or repeated exposure can lead to dermatitis.

-

Eye Irritation: Causes serious, potentially irreversible eye damage.

-

Inhalation Toxicity: Dusts or mists may be corrosive to the respiratory tract.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify NaFSI as a carcinogen, mutagen, or reproductive toxin.

Signaling Pathways

Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A robust selection of PPE is essential to prevent any direct contact with NaFSI.

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and a face shield | Chemical splash goggles conforming to EN166 or NIOSH standards. A full-face shield should be worn when there is a significant risk of splashing. |

| Skin | Chemical-resistant gloves and a lab coat | Nitrile, neoprene, or butyl rubber gloves are recommended. A flame-retardant and chemically impervious lab coat or apron should be worn. |

| Respiratory | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified fume hood or glovebox to prevent inhalation of dust particles. |

Engineering Controls

All handling of solid NaFSI and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[5][6]

Handling Procedures

The following workflow outlines the essential steps for the safe handling of NaFSI in a laboratory setting.

Storage Requirements

Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and water.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of a NaFSI spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Stability and Reactivity

Chemical Stability

This compound is stable under recommended storage conditions. However, it is hygroscopic and will react with water.

Reactivity and Incompatibility

-

Water: Reacts with water, potentially violently, to produce corrosive and toxic fumes, including hydrofluoric acid. Hydrolysis of the bis(fluorosulfonyl)imide anion can occur.[7][8][9]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Strong Acids and Bases: May react exothermically.

Hazardous Decomposition Products

Upon thermal decomposition, NaFSI may produce hazardous fumes of sulfur oxides, nitrogen oxides, hydrogen fluoride, and sodium oxide. While specific studies on the thermal decomposition of NaFSI are limited, studies on the analogous lithium salt (LiFSI) indicate that decomposition can be influenced by impurities.[10][11][12][13]

Experimental Protocols

While specific experimental protocols for the toxicological testing of NaFSI are not publicly available, the following sections describe the principles of standard methods that would be used to assess its hazards, based on OECD guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This in vitro test method is used to predict the skin corrosion potential of a chemical.[14][15]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals are identified by their ability to cause cell death in the epidermis.

-

Methodology:

-

Preparation of RhE Cultures: Commercially available RhE models are cultured to form a stratified, differentiated epidermis.

-

Application of Test Chemical: A small amount of NaFSI (as a solid or in a suitable solvent) is applied to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The reduction of MTT to a colored formazan (B1609692) product by viable cells is measured spectrophotometrically.

-

Classification: The chemical is classified as corrosive if the cell viability falls below a certain threshold (e.g., < 50% after 3 minutes of exposure or < 15% after 1 hour of exposure).

-

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[16][17][18][19]

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

-

Methodology:

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for pre-existing defects.

-

Application of Test Substance: A small volume (for liquids) or weight (for solids) of NaFSI is instilled into the conjunctival sac of one eye. The eyelids are held together for a short period to prevent loss of the material.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. Substances that cause irreversible eye damage are classified as corrosive.

-

It is important to note that a weight-of-the-evidence approach, including in vitro methods, is strongly recommended to reduce animal testing.[16][18][20][21]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable material in advanced research, particularly in the field of energy storage. However, its corrosive and toxic properties necessitate a high level of caution and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety, handling, and toxicity information for NaFSI. All personnel working with this compound must be thoroughly trained on its hazards and the procedures outlined in this document and the corresponding Safety Data Sheet. By implementing robust safety measures, researchers can mitigate the risks associated with NaFSI and conduct their work in a safe and responsible manner.

References

- 1. This compound | F2NNaO4S2 | CID 102310776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100669-96-3 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. msesupplies.com [msesupplies.com]

- 5. eng.uwo.ca [eng.uwo.ca]

- 6. questron.ca [questron.ca]

- 7. Hydrolysis - Wikipedia [en.wikipedia.org]

- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 9. esisresearch.org [esisresearch.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts | Semantic Scholar [semanticscholar.org]

- 12. Abstract: Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]

- 13. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]

- 15. iivs.org [iivs.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. flashpointsrl.com [flashpointsrl.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. siesascs.edu.in [siesascs.edu.in]

A Comprehensive Technical Guide to the Theoretical Calculations of NaFSI Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Sodium bis(fluorosulfonyl)imide (NaFSI). This document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the underlying workflows and conceptual relationships inherent in these theoretical investigations.

Introduction to NaFSI and the Importance of Electronic Structure Calculations

This compound (NaFSI) is a salt of significant interest in various fields, including its application as an electrolyte in sodium-ion batteries. Understanding its electronic structure is paramount for predicting its chemical reactivity, stability, and transport properties. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful avenue to probe these characteristics at the molecular level. These computational approaches allow for the determination of geometric parameters, charge distributions, frontier molecular orbital energies, and vibrational frequencies, all of which are critical for a holistic understanding of NaFSI's behavior.

Experimental Protocols: Computational Methodologies